

In-Depth Technical Guide: Synthesis and Characterization of N-Nitroso-Salbutamol

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Compound of Interest		
Compound Name:	N-Nitroso-Salbutamol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Nitroso-Salbutamol** (NNS), a nitrosamine impurity of the widely used bronchodilator, Salbutamol. The formation of nitrosamines in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. This document outlines the synthetic pathways, detailed analytical methodologies for characterization, and relevant quantitative data to support research and development in this area.

Introduction

N-Nitroso-Salbutamol (Chemical Formula: C₁₃H₂₀N₂O₄, Molecular Weight: 268.31 g/mol) is a nitrosamine impurity that can form from the secondary amine moiety present in the Salbutamol molecule.[1] Its presence in Salbutamol drug products is closely monitored by regulatory agencies. The formation of NNS can occur during the synthesis of the active pharmaceutical ingredient (API), during the manufacturing of the final drug product, or upon storage. The primary chemical reaction involves the interaction of Salbutamol with nitrosating agents, such as nitrous acid, which can be generated from nitrites present as excipients or contaminants.[1] Factors such as pH, temperature, and the presence of catalysts can influence the rate of formation.

Synthesis of N-Nitroso-Salbutamol

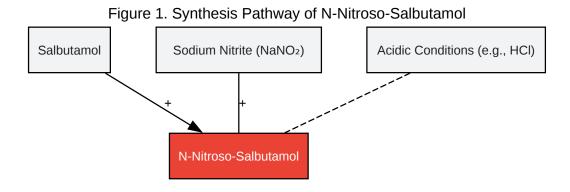


The synthesis of **N-Nitroso-Salbutamol** is crucial for its use as a reference standard in analytical method development, validation, and impurity profiling. A general and scalable synthesis approach has been reported, providing a basis for its preparation in a laboratory setting.

General Synthesis Pathway

The fundamental reaction for the formation of **N-Nitroso-Salbutamol** is the nitrosation of the secondary amine in Salbutamol. This reaction is typically carried out by treating Salbutamol with a nitrosating agent, most commonly sodium nitrite, in an acidic medium. The acidic conditions generate nitrous acid (HNO₂) in situ, which is the active nitrosating species.

A visual representation of this synthesis pathway is provided below.



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Caption: Figure 1. Synthesis Pathway of N-Nitroso-Salbutamol

Experimental Protocol

While specific, detailed protocols from peer-reviewed literature are not readily available in the public domain, a general procedure for the nitrosation of a secondary amine like Salbutamol can be outlined as follows. It is imperative that this synthesis is performed in a well-ventilated fume hood with appropriate personal protective equipment due to the potential carcinogenicity of nitrosamines.



Materials:

- Salbutamol
- Sodium Nitrite (NaNO₂)
- · Hydrochloric Acid (HCl) or another suitable acid
- Deionized Water
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolution: Dissolve a known quantity of Salbutamol in deionized water, potentially with the aid of a minimal amount of acid to ensure complete dissolution.
- Acidification: Cool the solution in an ice bath and slowly add a dilute solution of hydrochloric acid to achieve an acidic pH (typically pH 3-4).
- Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite in deionized water dropwise to the Salbutamol solution with constant stirring. The molar ratio of sodium nitrite to Salbutamol should be carefully controlled, typically starting with a slight excess of the nitrite.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quenching: Once the reaction is complete, any excess nitrous acid can be quenched by the addition of a quenching agent like sulfamic acid or ammonium sulfamate.



- Extraction: The aqueous solution is then extracted multiple times with a suitable organic solvent.
- Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-Nitroso-Salbutamol.
- Purification: The crude product can be further purified using techniques such as column chromatography.

Characterization of N-Nitroso-Salbutamol

The definitive identification and quantification of **N-Nitroso-Salbutamol** require a combination of spectroscopic and chromatographic techniques. Commercial suppliers of **N-Nitroso-Salbutamol** reference standards typically provide a comprehensive Certificate of Analysis with detailed characterization data.

Analytical Techniques and Expected Data

The following table summarizes the key analytical techniques used for the characterization of **N-Nitroso-Salbutamol** and the expected nature of the data.

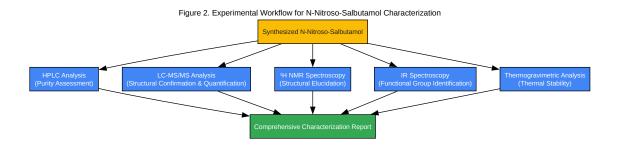


Analytical Technique	Purpose	Expected Data/Observations
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A distinct peak at a specific retention time under defined chromatographic conditions. Purity is typically reported as a percentage area.
Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS)	High-sensitivity detection and quantification, structural confirmation.	Parent ion corresponding to the molecular weight of N- Nitroso-Salbutamol (m/z 269.1 for [M+H]+). Characteristic fragment ions are observed upon collision-induced dissociation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy	Structural elucidation by identifying the chemical environment of protons.	Specific chemical shifts and coupling constants for the protons in the N-Nitroso-Salbutamol molecule. The presence of the nitroso group will induce a downfield shift in the signals of adjacent protons compared to the parent Salbutamol.
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for the N-N and N=O stretching vibrations of the nitroso group, typically in the regions of 1050-1100 cm ⁻¹ and 1430-1470 cm ⁻¹ , respectively.
Thermogravimetric Analysis (TGA)	Assessment of thermal stability.	A profile of mass loss as a function of temperature, indicating the decomposition temperature of the compound.



Experimental Workflow for Characterization

The general workflow for the comprehensive characterization of a newly synthesized batch of **N-Nitroso-Salbutamol** is depicted below.



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Caption: Figure 2. Experimental Workflow for Characterization

Quantitative Data Summary

The following table provides a summary of the key quantitative data for **N-Nitroso-Salbutamol**. It should be noted that specific spectroscopic data (NMR chemical shifts, MS fragmentation patterns, and IR peaks) are often proprietary to the commercial suppliers of the reference standards. The data presented here are based on the chemical structure and general knowledge of nitrosamine compounds.



Parameter	Value	Reference/Source
Chemical Formula	C13H20N2O4	[1]
Molecular Weight	268.31 g/mol	[1]
CAS Number	2919946-71-5	[2]
Appearance	Typically an off-white to yellow solid	General observation
¹ H NMR	Signals corresponding to aromatic, benzylic, aliphatic, and tert-butyl protons. Protons alpha to the nitroso group are expected to be shifted downfield.	Proprietary data from commercial suppliers
Mass Spectrometry (ESI+)	[M+H] ⁺ at m/z 269.1. Characteristic fragments may include loss of the nitroso group (-NO) and water (-H ₂ O).	Theoretical and proprietary data
IR Spectroscopy (cm ⁻¹)	Characteristic peaks for O-H, C-H, C=C (aromatic), N=O, and N-N stretching.	Proprietary data from commercial suppliers

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **N-Nitroso-Salbutamol**. The controlled synthesis of this impurity is paramount for its use as a reference standard, which is essential for the development and validation of sensitive analytical methods to ensure the safety and quality of Salbutamol-containing drug products. The characterization workflow and data presented herein offer a framework for researchers and drug development professionals working to monitor and control nitrosamine impurities. For definitive quantitative characterization, the use of a certified reference material from a reputable supplier is highly recommended.



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References

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